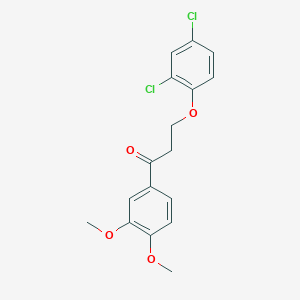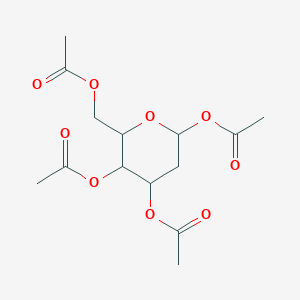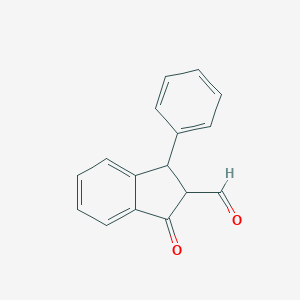
1-Oxo-3-phenyl-2-indanecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxo-3-phenyl-2-indanecarbaldehyde, also known as indanocarbaldehyde, is a chemical compound with the molecular formula C16H12O2. It is a yellowish crystalline powder with a melting point of 108-110°C. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine and chemistry.
Mécanisme D'action
The mechanism of action of 1-Oxo-3-phenyl-2-indanecarbaldehyde is not fully understood. However, studies have suggested that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.
Biochemical and physiological effects:
Studies have shown that 1-Oxo-3-phenyl-2-indanecarbaldehyde has several biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and enzymes, which are responsible for the development of pain and inflammation. Additionally, this compound has been shown to have antioxidant properties, which may help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Oxo-3-phenyl-2-indanecarbaldehyde in lab experiments is its potent anti-inflammatory and analgesic properties. This compound has the potential to be used as a tool for studying the mechanisms of pain and inflammation. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-Oxo-3-phenyl-2-indanecarbaldehyde. One possible direction is the development of new drugs based on this compound for the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields such as chemistry and materials science.
Méthodes De Synthèse
The synthesis of 1-Oxo-3-phenyl-2-indanecarbaldehyde can be achieved through several methods. One of the most commonly used methods involves the reaction of indanone with benzaldehyde in the presence of a catalyst such as piperidine. This reaction results in the formation of 1-Oxo-3-phenyl-2-indanecarbaldehyde with a yield of around 70%.
Applications De Recherche Scientifique
1-Oxo-3-phenyl-2-indanecarbaldehyde has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicine. Studies have shown that this compound has potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propriétés
Formule moléculaire |
C16H12O2 |
|---|---|
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
3-oxo-1-phenyl-1,2-dihydroindene-2-carbaldehyde |
InChI |
InChI=1S/C16H12O2/c17-10-14-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(14)18/h1-10,14-15H |
Clé InChI |
GOMJDSFBVGLJBG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C23)C=O |
SMILES canonique |
C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C23)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)

![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B230946.png)


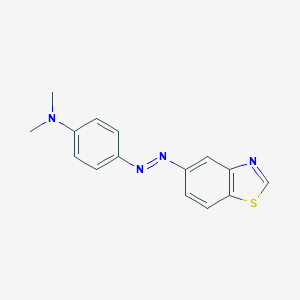
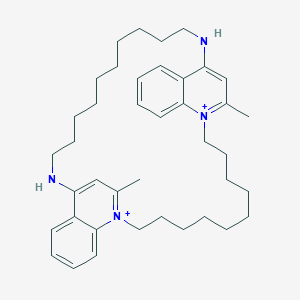
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230981.png)
